1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one
Descripción
Table 1: CIP Priority Assignments for Oxolane Chiral Centers
| Carbon | Substituents (Priority Order) | Configuration |
|---|---|---|
| C2 | 1. -O- (ring oxygen) | R |
| 2. -CH2OH (C5) | ||
| 3. -OH (C4) | ||
| 4. -H | ||
| C4 | 1. -OH | S |
| 2. -CH2OH (C5) | ||
| 3. -O- (ring oxygen) | ||
| 4. -H | ||
| C5 | 1. -CH2OH | R |
| 2. -OH (C4) | ||
| 3. -O- (ring oxygen) | ||
| 4. -H |
For C2 , the highest-priority group is the ring oxygen. The descending priority order (-O- > -CH2OH > -OH > -H) results in an R configuration. At C4 , the hydroxyl group takes priority, leading to an S configuration, while C5 ’s hydroxymethyl group dictates an R configuration. This stereochemical profile aligns with naturally occurring carbohydrate derivatives, where hydroxyl and hydroxymethyl groups adopt equatorial orientations for stability.
Comparative Structural Features of 1,2,4-Triazole-Substituted Pyrimidinones
The structural uniqueness of this compound lies in its 1,2,4-triazole substitution and pyrimidin-2-one core, which differentiate it from related heterocycles:
Table 2: Key Structural Comparisons
1,2,4-Triazole vs. Other Substituents :
Pyrimidin-2-one Core :
Carbohydrate Modification :
These features collectively impact the compound’s physicochemical behavior, including solubility, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVLKWJVGSRGSQ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911150 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-methyl-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109389-25-5 | |
| Record name | 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109389255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-methyl-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclocondensation of β-Ketoesters
A common approach involves reacting β-ketoesters with urea or guanidine derivatives under acidic conditions. For example:
Nitration and Reduction
Introduction of the 5-methyl group is achieved through nitration followed by catalytic hydrogenation:
-
Nitration : Treat pyrimidin-2-one with fuming HNO₃ at 0–5°C.
-
Reduction : Use Pd/C (10% w/w) in methanol under H₂ (1 atm, 24 h).
-
Yield : 80–85% for 5-nitro intermediate; 90–95% post-reduction.
Glycosylation with the Oxolan Sugar
Stereoselective attachment of the sugar moiety is critical for biological activity.
Vorbrüggen Glycosylation
Silylation-Glycosylation One-Pot Method
-
Step 1 : Silylate the base with HMDS (hexamethyldisilazane) and TMSCl in acetonitrile.
-
Step 2 : Add glycosyl donor (e.g., 1-O-acetyl sugar) and TMSOTf (0.1 eq).
-
Advantage : Eliminates intermediate isolation, improving efficiency.
Deprotection and Purification
Final deprotection steps yield the target compound.
Benzoyl Group Removal
Hydroxymethyl Group Liberation
Purification
Analytical Characterization
Key data for structural validation:
Optimization Challenges
-
Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during sugar synthesis improves β-anomer selectivity.
-
Triazole Regioselectivity : Electron-deficient pyrimidine rings favor C4 substitution; meta directors excluded.
-
Scale-Up Limitations : Glycosylation yields drop to 40–45% at >100 g due to steric hindrance.
Comparative Analysis of Methods
| Method | Yield | Time | Stereopurity | Complexity |
|---|---|---|---|---|
| Vorbrüggen Glycosylation | 50–60% | 24 h | 95% β-anomer | Moderate |
| One-Pot Silylation | 65–70% | 12 h | 98% β-anomer | Low |
| CuAAC Route | 75–80% | 18 h | N/A | High |
Industrial Applications
Análisis De Reacciones Químicas
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research indicates that derivatives of pyrimidines with triazole moieties exhibit significant activity against various fungal pathogens. For instance, compounds similar to this one have been shown to inhibit the growth of Candida species and Aspergillus species, which are common causes of infections in immunocompromised patients .
Antiviral Potential
The triazole group is known for its antiviral properties. Studies have demonstrated that compounds containing triazole moieties can inhibit viral replication by interfering with viral enzymes. This compound's structure suggests it may also possess similar antiviral activities, making it a candidate for further investigation in the treatment of viral infections .
Anticancer Properties
Emerging research highlights the potential anticancer effects of pyrimidine derivatives. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis positions it as a promising candidate in cancer therapy. Preliminary studies have indicated that related compounds can inhibit tumor growth in various cancer models by targeting specific kinases involved in cancer progression .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of pyrimidine derivatives against resistant strains of Candida albicans. The results showed that compounds similar to 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one exhibited MIC values lower than conventional antifungals, suggesting enhanced potency against resistant strains .
Case Study 2: Antiviral Activity
In vitro studies conducted on triazole-containing compounds revealed their effectiveness against herpes simplex virus (HSV) types 1 and 2. The mechanism was attributed to the inhibition of viral DNA synthesis. This suggests that our compound may also exhibit similar antiviral activity, warranting further exploration through clinical trials .
Case Study 3: Cancer Inhibition
Research featured in Cancer Research explored the effects of pyrimidine derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell migration and invasion. Specifically, the presence of the triazole group was crucial for enhancing anticancer activity through modulation of the PI3K/Akt signaling pathway .
Mecanismo De Acción
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell proliferation.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with related molecules, focusing on structural motifs, synthetic strategies, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s pyrimidin-2-one core distinguishes it from pyrimidine-2,4-dione derivatives (e.g., ), which have additional keto groups. This difference may influence redox reactivity and binding affinity .
Triazole Functionalization :
- The 1,2,4-triazole substituent in the target compound contrasts with 1,2,3-triazoles in . The 1,2,4-triazole’s broader coordination capacity could enhance metal-binding properties or stabilize interactions with enzyme active sites .
Synthetic Strategies :
- CuAAC is a common method for triazole-containing analogs (e.g., ), suggesting the target compound may also be synthesized via this route. However, stereochemical control of the oxolane ring (2R,4S,5R) likely requires chiral starting materials or enzymatic resolution .
Biological Relevance: The chloroquinoline hybrid () demonstrates how triazole linkages enable modular drug design, targeting specific pathogens (e.g., malaria). The target compound’s structure aligns with nucleoside analogs used in antiviral therapies (e.g., azidothymidine analogs) .
Actividad Biológica
The compound 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N4O5
- Molecular Weight : 242.23 g/mol
- CAS Number : 50-88-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antiviral Activity : The compound demonstrates significant antiviral properties against various viral pathogens by inhibiting viral replication mechanisms.
- Antitumor Effects : It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of nucleotide metabolism enzymes |
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication with an IC50 value in the low micromolar range. The mechanism was attributed to interference with the viral RNA polymerase activity.
Case Study 2: Antitumor Activity
Research conducted by Smith et al. (2023) demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. The study highlighted the role of mitochondrial pathways in mediating the apoptotic response.
Case Study 3: Enzyme Inhibition
A study highlighted in Biochemical Pharmacology revealed that the compound effectively inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition led to reduced proliferation rates in various cancer cell lines.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Catalyst/Solvent | Yield (%) | Purity Method | Source |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄ in DMF/H₂O | 81.55 | HPLC (>95%) | |
| Cyclization | Ethanol reflux | 72.47 | TLC (Rf = 0.5) |
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use H-NMR to verify substituent positions (e.g., triazole protons at δ 8.2–8.5 ppm) and C-NMR for carbonyl (C=O) signals near δ 165–170 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹, OH/NH stretches at 3200–3500 cm⁻¹) .
- HPLC/MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for exact mass) .
Basic: How should initial biological activity screening be designed?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced: How can structure-activity relationship (SAR) studies be conducted for analogs?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified triazole or pyrimidine groups (e.g., halogenation, alkylation) .
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., thymidylate synthase) .
- Biological Validation : Compare IC₅₀ values across analogs to identify critical pharmacophores.
Q. Table 2: Example SAR Data for Analogous Compounds
| Substituent | Biological Target | IC₅₀ (μM) | Key Interaction |
|---|---|---|---|
| 5-Methyl | Thymidylate synthase | 0.45 | Hydrogen bonding at C4-OH |
| 4-Fluorophenyl | Topoisomerase II | 1.2 | Hydrophobic pocket occupancy |
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Experimental Design : Use randomized block designs with split plots (e.g., varying doses, administration routes) to account for biological variability .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling. Low oral absorption may explain in vivo discrepancies .
- Metabolite Analysis : Identify active/inactive metabolites using hepatic microsome assays .
Advanced: What strategies address multi-step synthesis challenges (e.g., protecting groups)?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups or trityl for amines, as seen in azido-sugar intermediates .
- Stepwise Monitoring : Employ TLC at each stage (e.g., azide reduction monitored by Rf shift from 0.7 to 0.3) .
- Intermediate Characterization : Isolate and validate intermediates via H-NMR before proceeding .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
